

# mechanistic investigation of bis(tricyclohexylphosphine)nickel(II) chloride catalysis

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## Compound of Interest

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## A Comparative Guide to **Bis(tricyclohexylphosphine)nickel(II) Chloride** Catalysis

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for the efficient synthesis of complex molecules.

**Bis(tricyclohexylphosphine)nickel(II) chloride**,  $\text{NiCl}_2(\text{PCy}_3)_2$ , has emerged as a robust and cost-effective alternative to traditional palladium catalysts for a variety of cross-coupling reactions.<sup>[1][2]</sup> This guide provides a mechanistic investigation of  $\text{NiCl}_2(\text{PCy}_3)_2$  catalysis, comparing its performance with other catalytic systems, supported by experimental data and detailed protocols.

## Mechanistic Overview of $\text{NiCl}_2(\text{PCy}_3)_2$ Catalysis

Nickel-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Unlike palladium, which primarily cycles between the  $\text{Pd}(0)$  and  $\text{Pd}(\text{II})$  oxidation states, nickel's catalytic cycles can involve a wider range of oxidation states, including  $\text{Ni}(0)$ ,  $\text{Ni}(\text{I})$ ,  $\text{Ni}(\text{II})$ , and  $\text{Ni}(\text{III})$ .<sup>[3][4]</sup> This versatility allows nickel to participate in single-electron transfer (SET) pathways, opening up radical mechanisms that are less common in palladium catalysis.<sup>[3][5]</sup>

The precatalyst,  $\text{NiCl}_2(\text{PCy}_3)_2$ , is a  $\text{Ni}(\text{II})$  species that is typically reduced *in situ* to the catalytically active  $\text{Ni}(0)$  complex to initiate the reaction. The general catalytic cycle, particularly

for Suzuki, Kumada, and Negishi couplings, proceeds through three key elementary steps:

- Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-halide or carbon-pseudohalide bond of the electrophile (R-X) to form a Ni(II) intermediate.[5][6][7] The bulky and strongly electron-donating tricyclohexylphosphine (PCy<sub>3</sub>) ligands facilitate this step, especially for less reactive electrophiles like aryl chlorides and tosylates.[3][8]
- Transmetalation: The organic group from the nucleophilic organometallic reagent (R'-M) is transferred to the nickel center, displacing the halide and forming a diorganonickel(II) complex.[5][6][7]
- Reductive Elimination: The two organic groups on the nickel center couple to form the new C-C bond (R-R'), regenerating the active Ni(0) catalyst, which then re-enters the catalytic cycle.[5][6][7]

The nature of the phosphine ligand is critical. The use of bulky, electron-rich ligands like PCy<sub>3</sub> can prevent catalyst deactivation, which can occur in the presence of hydroxide ions in Suzuki-Miyaura couplings.[3] Furthermore, the choice of ligand can profoundly influence the stereochemical outcome of a reaction. For instance, in the coupling of benzylic esters, the PCy<sub>3</sub> ligand promotes stereoretention, whereas N-heterocyclic carbene (NHC) ligands like SIMes lead to stereoinversion. This is attributed to the PCy<sub>3</sub> ligand's ability to accommodate the distorted geometry of a cyclic oxidative addition transition state, which is disfavored with the more rigid NHC ligands.

## Performance Comparison with Alternative Catalysts

The efficacy of NiCl<sub>2</sub>(PCy<sub>3</sub>)<sub>2</sub> is best understood in comparison to other prevalent catalytic systems.

vs. Palladium Catalysts:

- Reactivity with Challenging Substrates: Nickel catalysts, including NiCl<sub>2</sub>(PCy<sub>3</sub>)<sub>2</sub>, are generally more effective than palladium catalysts for activating inert C-O bonds (e.g., in aryl esters, tosylates) and C-Cl bonds.[3][9]
- Cost and Abundance: Nickel is a more earth-abundant and significantly cheaper metal than palladium, making it a more sustainable choice for large-scale synthesis.[3][10]

- Functional Group Tolerance: Palladium catalysts often exhibit broader functional group tolerance and better compatibility with aqueous conditions compared to nickel catalysts.[3][11]
- Mechanistic Pathways: As mentioned, nickel's ability to access multiple oxidation states allows for radical pathways, enabling unique reactivity not typically seen with palladium systems that are generally confined to two-electron processes.[3][5]

vs. Other Nickel Catalysts: The ligand sphere around the nickel center dictates the catalyst's performance.

- $\text{NiCl}_2(\text{PPh}_3)_2$ : Triphenylphosphine ( $\text{PPh}_3$ ) is less bulky and less electron-donating than  $\text{PCy}_3$ . Consequently,  $\text{NiCl}_2(\text{PCy}_3)_2$  often shows higher activity for more challenging substrates. However, in some cases,  $\text{NiCl}_2(\text{PPh}_3)_2$  can be effective, though it may lead to more side reactions like hydrodehalogenation when coupling reagents with  $\beta$ -hydrogens are used.[12]
- $\text{NiCl}_2(\text{dppe})$ : This catalyst features a bidentate phosphine ligand.  $\text{NiCl}_2(\text{dppe})$  has shown high, solvent-independent activity in the cross-coupling of various aryl sulfonates and halides.[9] The chelation from bidentate ligands can enhance catalyst stability and alter the rate-determining step of the reaction compared to monodentate ligands like  $\text{PCy}_3$ .[13]
- Ni/NHC Systems: Nickel catalysts bearing N-heterocyclic carbene (NHC) ligands are highly active, particularly for Suzuki-Miyaura and Kumada couplings of unactivated aryl chlorides. [14][15] As noted, they can also provide complementary stereoselectivity to phosphine-based catalysts.[16]

## Quantitative Performance Data

The following table summarizes the performance of  $\text{NiCl}_2(\text{PCy}_3)_2$  in various cross-coupling reactions and provides a comparison with other nickel-based catalysts.

Reaction Type	Catalyst	Electrophile	Nucleophile	Conditions	Yield (%)	Reference
Suzuki-Miyaura	$\text{NiCl}_2(\text{PCy}_3)_2 / \text{PCy}_3$	2-Naphthyl p-toluenesulfonate	Phenylboronic acid	$\text{K}_3\text{PO}_4$ , Dioxane, 130 °C, 60 h	98	[1]
Suzuki-Miyaura	$\text{NiCl}_2(\text{dppe})$	4-Chlorotoluene	Phenylboronic acid	$\text{K}_3\text{PO}_4$ , Toluene, 110 °C, 24 h	95	[9]
Suzuki-Miyaura	$\text{NiCl}_2(\text{PPh}_3)_2$	4-Chlorotoluene	Phenylboronic acid	$\text{K}_3\text{PO}_4$ , Toluene, 110 °C, 24 h	12	[9]
Kumada	$\text{NiCl}_2(\text{PCy}_3)_2$	Diaryl Sulfates	Aryl Grignard Reagents	THF, rt	High	[2]
Kumada	$[(\text{Triphos})\text{NiCl}]$	4-Iodotoluene	PhenylMagnesium bromide	THF, rt, 2.5 h	97	[17]
Negishi	$\text{NiCl}_2(\text{PCy}_3)_2$	Aryl Esters	Organozinc Reagents	THF/DMA, rt	High	[18]
Negishi	$\text{Ni}(\text{acac})_2$	Aryl Halides	Organozinc Reagents	Various	Good-Excellent	[11][19]

## Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction catalyzed by  $\text{NiCl}_2(\text{PCy}_3)_2$ .

Reaction: Suzuki-Miyaura Coupling of 2-Naphthyl p-toluenesulfonate with Phenylboronic Acid[1]

**Materials:**

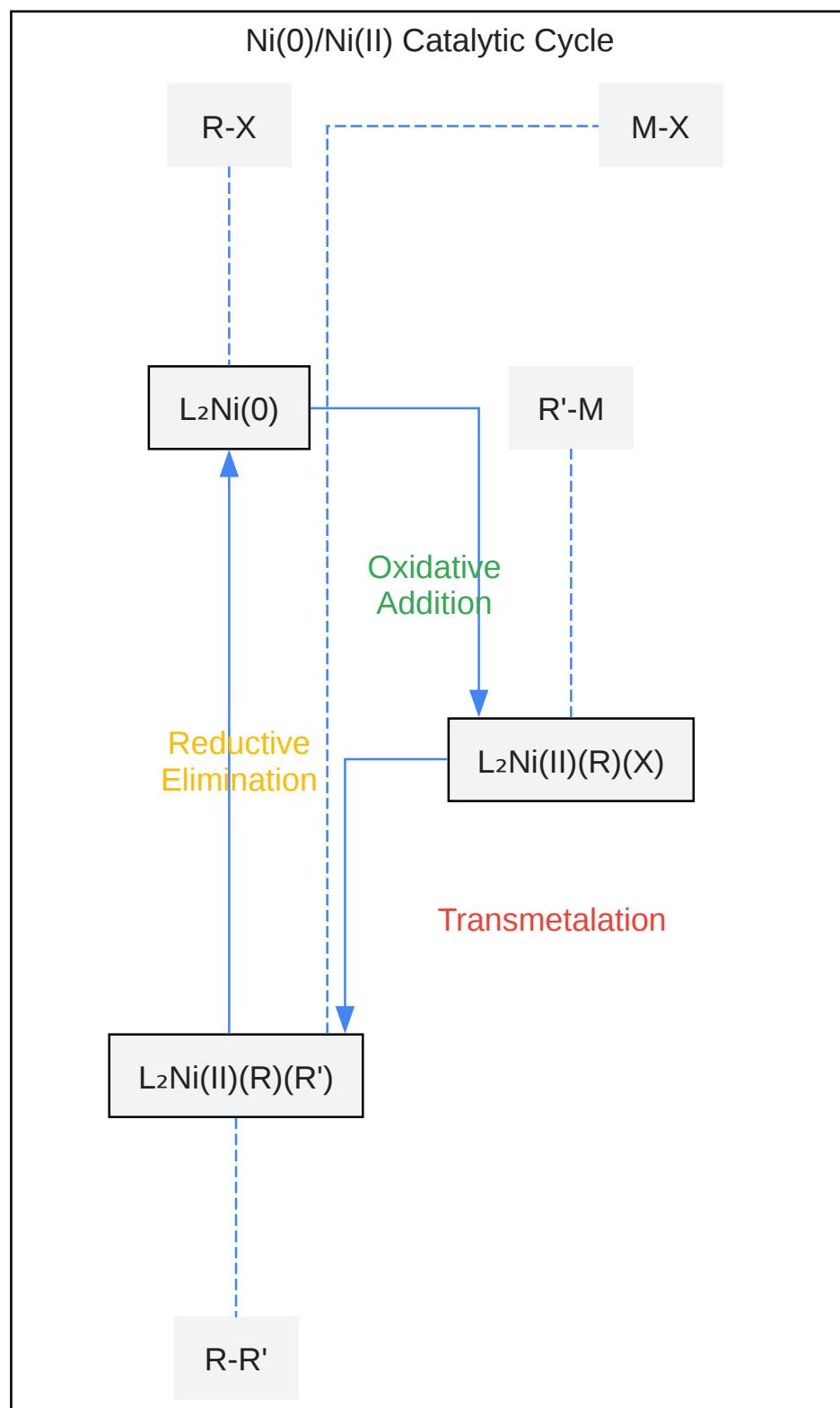
- **Bis(tricyclohexylphosphine)nickel(II) chloride**  $[\text{NiCl}_2(\text{PCy}_3)_2]$  (10.3 mg, 0.015 mmol)
- Tricyclohexylphosphine ( $\text{PCy}_3$ ) (16.8 mg, 0.06 mmol)
- 2-Naphthyl p-toluenesulfonate (149 mg, 0.5 mmol)
- Phenylboronic acid (91.5 mg, 0.75 mmol)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (212 mg, 1.0 mmol)
- Anhydrous dioxane (5 mL)
- Argon or Nitrogen gas (high purity)
- Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

**Procedure:**

- Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon).
- Charging Reagents: The flask is charged with  $\text{K}_3\text{PO}_4$ , 2-naphthyl p-toluenesulfonate, phenylboronic acid,  $\text{PCy}_3$ , and  $\text{NiCl}_2(\text{PCy}_3)_2$ .
- Inerting: The flask is evacuated and back-filled with argon three times to ensure an inert atmosphere.
- Solvent Addition: Anhydrous dioxane (5 mL) is added via syringe.
- Reaction: The reaction mixture is stirred and heated to 130 °C in an oil bath. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically stirred until the starting toluenesulfonate is consumed (approx. 60 hours).
- Workup: The solution is allowed to cool to room temperature. Diethyl ether (20 mL) is added, and the mixture is washed with 1 M aqueous NaOH (5 mL) and brine (2 x 5 mL).

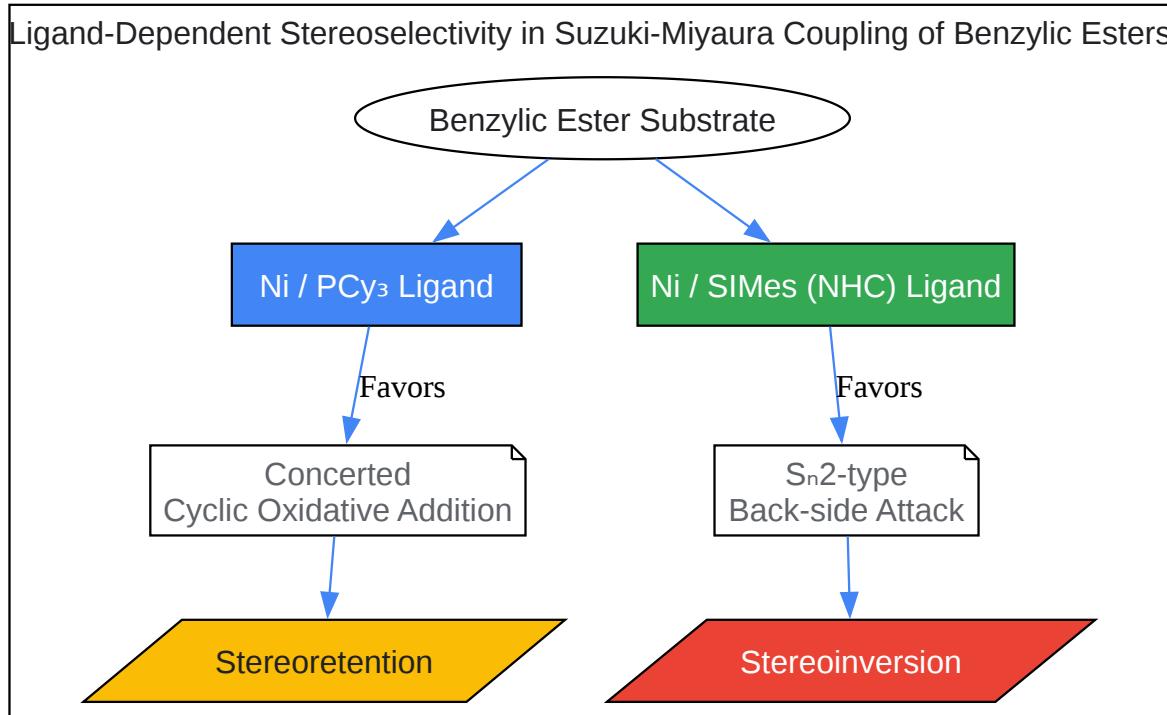
- Purification: The organic layer is separated, dried over anhydrous  $MgSO_4$ , filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product, 2-phenylnaphthalene.

## Visualizations



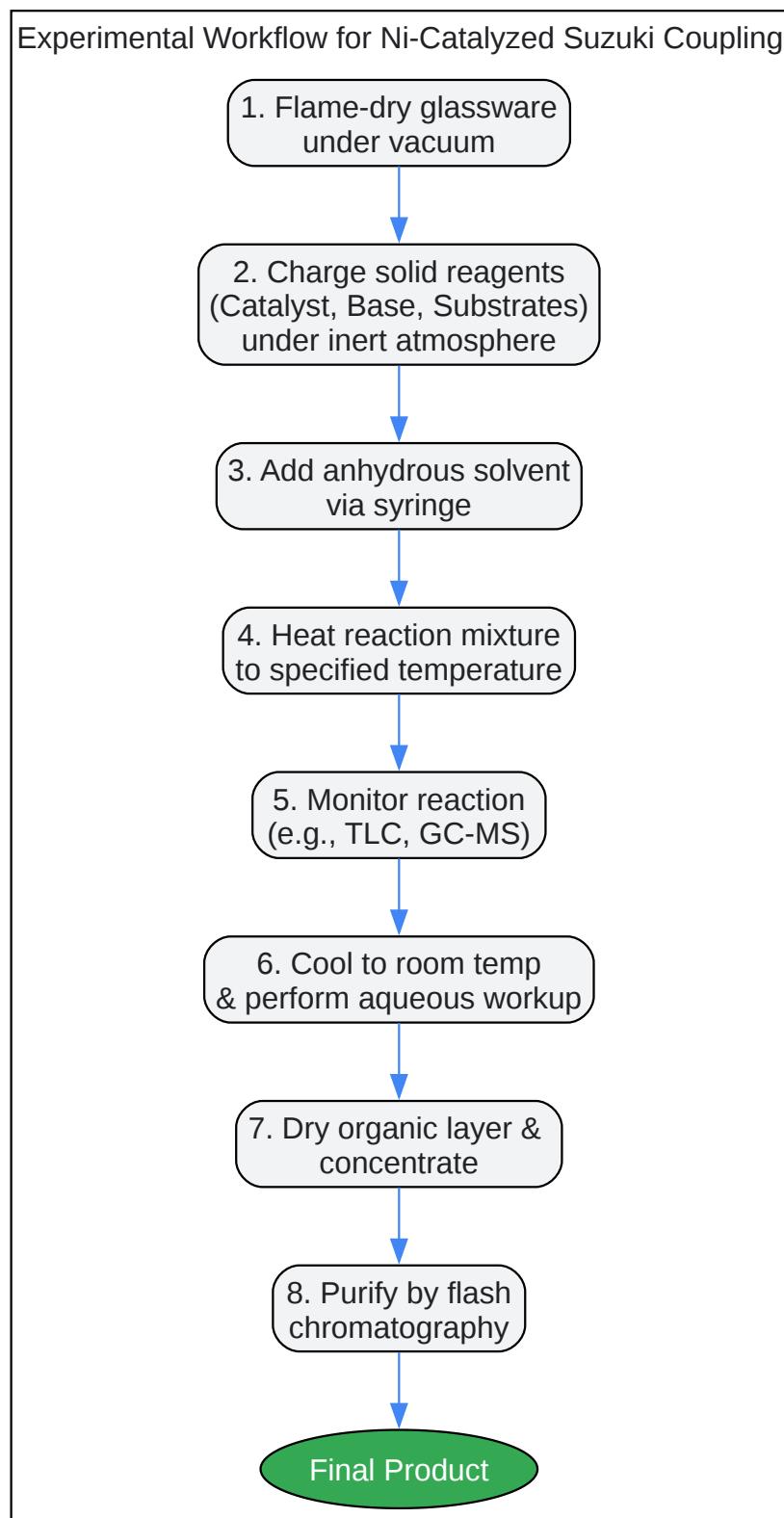
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Caption: General Ni(0)/Ni(II) catalytic cycle for cross-coupling reactions.



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Caption: Ligand choice dictates stereochemical outcome in Ni-catalyzed coupling.



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Caption: General workflow for Ni-catalyzed Suzuki-Miyaura cross-coupling.

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